N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide
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Overview
Description
N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a nitro group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzamide group is then introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The nitro group is usually introduced through a nitration reaction using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are often employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Coupling Reactions: The benzamide group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles like halogens, acids.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various substituted thiazole derivatives .
Scientific Research Applications
N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid share structural similarities with N-{5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-nitrobenzamide.
Benzamide Derivatives: Compounds containing the benzamide group, such as N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea.
Uniqueness
This compound is unique due to its combination of a thiazole ring, a benzamide group, and a nitro group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-5-4-6-13(9-12)10-14-11-19-18(25-14)20-17(22)15-7-2-3-8-16(15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVKIFSBGYYECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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